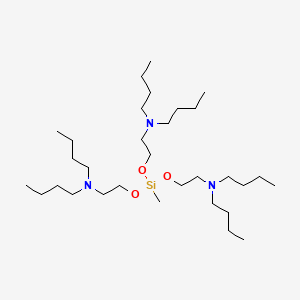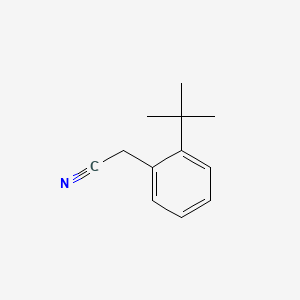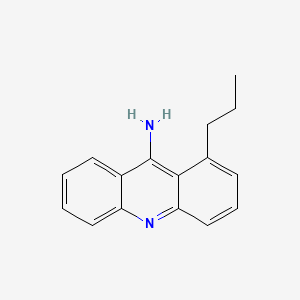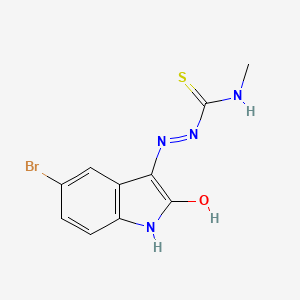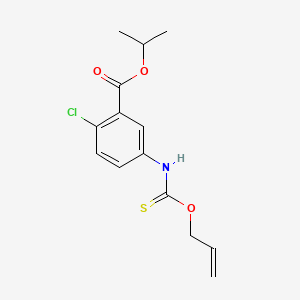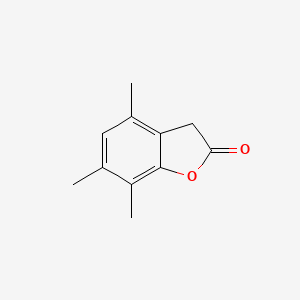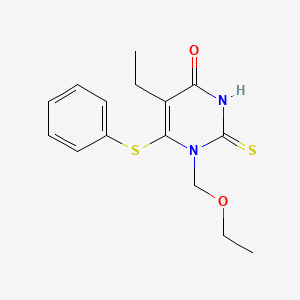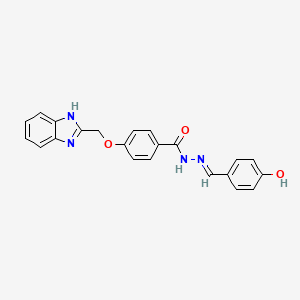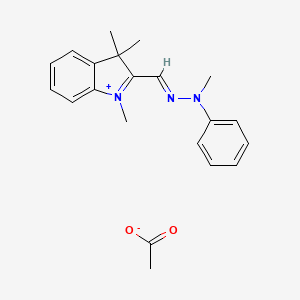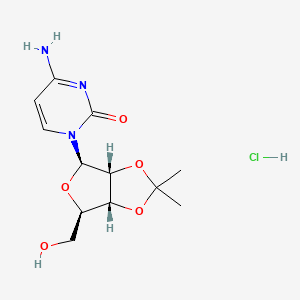
2',3'-O-Isopropylidenecytidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-O-Isopropylidenecytidine hydrochloride is a synthetic sugar compound. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. The compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose sugar, which provides it with unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-Isopropylidenecytidine hydrochloride typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of cytidine. This is achieved by reacting cytidine with acetone in the presence of an acid catalyst, such as hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2’,3’-O-Isopropylidenecytidine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-Isopropylidenecytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of cytidine, which can be used in further chemical synthesis or as intermediates in the production of other compounds .
Scientific Research Applications
2’,3’-O-Isopropylidenecytidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to nucleoside metabolism and RNA synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylidenecytidine hydrochloride involves its incorporation into nucleic acids. The isopropylidene group protects the molecule during chemical reactions, allowing it to be selectively modified. Once incorporated into RNA or DNA, the compound can interfere with nucleic acid synthesis and function, making it useful in antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-O-Isopropylideneuridine
- 2’,3’-O-Isopropylideneguanoisine
- 2’,3’-O-Isopropylidenethymidine
Uniqueness
2’,3’-O-Isopropylidenecytidine hydrochloride is unique due to its specific protective group and its applications in nucleoside chemistry. Its structural modifications provide it with distinct chemical properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
57977-73-8 |
|---|---|
Molecular Formula |
C12H18ClN3O5 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H17N3O5.ClH/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17;/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17);1H/t6-,8-,9-,10-;/m1./s1 |
InChI Key |
QHLLFDHNDAUUFG-RQDZQORCSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C.Cl |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



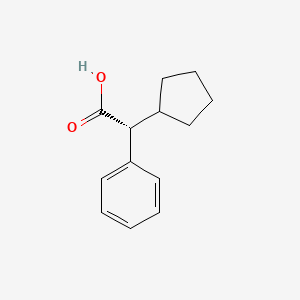
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
